An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-methoxybenzotrifluoride
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-5-methoxybenzotrifluoride, a key building block in medicinal chemistry and materials science. The strategic placement of the fluorine, methoxy, and trifluoromethyl groups on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety, making it a valuable component in the design of novel pharmaceuticals.[1][2] This document details a plausible synthetic route, experimental protocols, and a thorough characterization of the target compound, presenting data in a clear and accessible format for laboratory use.
Introduction
Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the profound effects that fluorine substitution can have on the biological activity and physicochemical properties of a molecule. The incorporation of a trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-5-methoxybenzotrifluoride (CAS No. 127271-65-2) is a versatile intermediate that combines the electronic effects of a fluorine atom, a methoxy group, and a trifluoromethyl group.[3] This guide outlines a robust synthetic pathway and provides detailed characterization data to facilitate its use in research and development.
Synthesis of 2-Fluoro-5-methoxybenzotrifluoride
A feasible and efficient synthesis of 2-Fluoro-5-methoxybenzotrifluoride involves the methylation of the commercially available precursor, 2-Fluoro-5-hydroxybenzotrifluoride. This O-methylation is a common and well-established transformation in organic synthesis.
Reaction Scheme:
Caption: Synthetic pathway for 2-Fluoro-5-methoxybenzotrifluoride.
Experimental Protocol: Methylation of 2-Fluoro-5-hydroxybenzotrifluoride
This protocol is a standard procedure for the O-methylation of a phenol and can be adapted for the synthesis of the target molecule.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Fluoro-5-hydroxybenzotrifluoride | 180.10 | 10.0 g | 0.0555 |
| Dimethyl sulfate | 126.13 | 8.3 g (6.2 mL) | 0.0666 |
| Potassium carbonate (anhydrous) | 138.21 | 15.3 g | 0.111 |
| Acetone (anhydrous) | 58.08 | 200 mL | - |
Procedure:
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To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-5-hydroxybenzotrifluoride (10.0 g, 0.0555 mol) and anhydrous potassium carbonate (15.3 g, 0.111 mol) in anhydrous acetone (200 mL).
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Stir the suspension vigorously at room temperature for 15 minutes.
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Add dimethyl sulfate (8.3 g, 0.0666 mol) dropwise to the suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.
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Wash the solid residue with acetone (2 x 25 mL).
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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Dissolve the residue in diethyl ether (150 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (50 mL) and brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-Fluoro-5-methoxybenzotrifluoride.
Characterization of 2-Fluoro-5-methoxybenzotrifluoride
The structural confirmation of the synthesized 2-Fluoro-5-methoxybenzotrifluoride is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical Properties
| Property | Value |
| CAS Number | 127271-65-2[3] |
| Molecular Formula | C₈H₆F₄O[3] |
| Molecular Weight | 194.13 g/mol [3] |
| Appearance | Colorless liquid |
| Boiling Point | ~170-172 °C (estimated) |
| Density | ~1.35 g/mL (estimated) |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-Fluoro-5-methoxybenzotrifluoride based on analysis of structurally similar compounds and general principles of spectroscopy.
3.2.1. 1H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.2-7.4 | m | - | Aromatic-H |
| ~6.9-7.1 | m | - | Aromatic-H |
| ~3.85 | s | - | -OCH₃ |
3.2.2. 13C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-O (Aromatic) |
| ~120-140 | Aromatic carbons |
| ~123 (q) | -CF₃ |
| ~110-120 | Aromatic carbons |
| ~56 | -OCH₃ |
3.2.3. 19F NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -62 | s | - | -CF₃ |
| ~ -115 | m | - | Ar-F |
3.2.4. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1250-1350 | Strong | C-F stretch (-CF₃) |
| ~1200-1280 | Strong | Aryl-O stretch (asymmetric) |
| ~1020-1080 | Strong | Aryl-O stretch (symmetric) |
3.2.5. Mass Spectrometry (MS)
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular ion) |
| 179 | [M - CH₃]⁺ |
| 165 | [M - CHO]⁺ |
| 125 | [M - CF₃]⁺ |
Experimental and Analytical Workflow
The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.
